molecular formula C14H7F6NO2 B12604167 6-(3,5-Bis(trifluoromethyl)phenyl)-nicotinic acid CAS No. 887976-37-6

6-(3,5-Bis(trifluoromethyl)phenyl)-nicotinic acid

Cat. No.: B12604167
CAS No.: 887976-37-6
M. Wt: 335.20 g/mol
InChI Key: MMTVUCXSTASRFJ-UHFFFAOYSA-N
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Description

6-(3,5-Bis(trifluoromethyl)phenyl)-nicotinic acid is an organic compound characterized by the presence of a nicotinic acid moiety substituted with a 3,5-bis(trifluoromethyl)phenyl group

Chemical Reactions Analysis

Types of Reactions

6-(3,5-Bis(trifluoromethyl)phenyl)-nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 6-(3,5-Bis(trifluoromethyl)phenyl)-nicotinic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting or modulating their activity . This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3,5-Bis(trifluoromethyl)phenyl)-nicotinic acid is unique due to its combination of the nicotinic acid moiety with the 3,5-bis(trifluoromethyl)phenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields.

Properties

CAS No.

887976-37-6

Molecular Formula

C14H7F6NO2

Molecular Weight

335.20 g/mol

IUPAC Name

6-[3,5-bis(trifluoromethyl)phenyl]pyridine-3-carboxylic acid

InChI

InChI=1S/C14H7F6NO2/c15-13(16,17)9-3-8(4-10(5-9)14(18,19)20)11-2-1-7(6-21-11)12(22)23/h1-6H,(H,22,23)

InChI Key

MMTVUCXSTASRFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C(=O)O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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